molecular formula C13H19N3O3S B6089196 N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide

N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide

Cat. No.: B6089196
M. Wt: 297.38 g/mol
InChI Key: CSAMJNVJRHRCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a hydrazinecarbothioamide moiety. Its molecular formula is C12H17N3O2S, and it has a molecular weight of 267.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide typically involves the reaction of 3-methoxyphenol with ethyl 2-bromoacetate to form an intermediate ester. This ester is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
  • N-allyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide

Uniqueness

N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-ethyl-3-[2-(3-methoxyphenoxy)propanoylamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-4-14-13(20)16-15-12(17)9(2)19-11-7-5-6-10(8-11)18-3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAMJNVJRHRCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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